An In-Depth Technical Guide to Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
An In-Depth Technical Guide to Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
CAS Number: 1803247-42-8
This technical guide provides a comprehensive overview of Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and its significant role as a scaffold in the pursuit of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in drug discovery, renowned for its broad spectrum of biological activities.[1] This fused bicyclic system is a cornerstone in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3] The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, with its specific substitution pattern, offers a unique entry point for the synthesis of novel compounds with potentially enhanced biological profiles.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1803247-42-8 | [4] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [5] |
| Molecular Weight | 224.64 g/mol | [5] |
| IUPAC Name | ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | [6] |
| Canonical SMILES | CCOC(=O)c1cc2ncn(c2c(c1)Cl)C | [7] |
| InChI Key | JWGKTXNASUZJAQ-UHFFFAOYSA-N | [7] |
| Appearance | Yellow-Brown Solid | [7] |
| Melting Point | 112-114°C | [8] |
| Density | 1.36 g/cm³ | [8] |
Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various strategies, often involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[9] For the specific synthesis of the 8-carboxylate isomer, a multi-step approach is typically employed, starting from a substituted aminopyridine.
General Synthetic Approach
A common and effective method for constructing the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine with an α-haloketone or a related species.[10] To introduce the carboxylate at the 8-position, the synthesis would logically start from a 2-amino-3-halopyridine bearing a cyano or carboxylate group, which can be subsequently modified.
A plausible synthetic route involves the initial formation of a halogenated imidazo[1,2-a]pyridine at the 8-position, followed by a palladium-catalyzed carbonylation to introduce the ethyl carboxylate group.[11]
Caption: General synthetic workflow for Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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To a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired intermediate.
Step 2: Palladium-Catalyzed Carbonylation
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In a pressure vessel, dissolve the ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and a suitable solvent like DMF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Pressurize the vessel with carbon monoxide (CO) gas to the desired pressure (e.g., 5-10 atm).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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After cooling to room temperature, carefully vent the CO gas.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for the 8-carboxylate were not found, representative data for similar imidazo[1,2-a]pyridine structures are available.[13][14]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as the quartet and triplet corresponding to the ethyl ester group.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon framework.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (224.64 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.[14]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester group, C-Cl bond, and the aromatic C-H and C=C/C=N bonds.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of a wide array of therapeutic agents. Derivatives of this core have demonstrated significant potential in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to target various pathways involved in cancer progression. For instance, some derivatives have been identified as potent inhibitors of kinases such as PI3Kα, which is a key component of a signaling pathway frequently dysregulated in cancer.[12] The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[3]
Caption: Potential anticancer mechanism of imidazo[1,2-a]pyridine derivatives.
Antimicrobial and Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has also been extensively explored for its antimicrobial properties.[15] Notably, derivatives of this class have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16][17] The 8-carboxamide derivatives, in particular, have been identified as a novel lead series for the development of antimycobacterial agents.[16]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern on the privileged imidazo[1,2-a]pyridine scaffold provides a strategic starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications, particularly in oncology and infectious diseases. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly lead to the development of new and effective therapeutic agents.
References
Sources
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- 12. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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